

The Impact of TOFA on Cellular Lipid Droplets: A Technical Guide

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Compound of Interest

Compound Name: 5-(Tetradecyloxy)-2-furoic acid

Cat. No.: B035774

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Abstract

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a well-characterized inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. This inhibition has profound effects on cellular lipid metabolism, most notably a significant reduction in the formation and accumulation of lipid droplets. This technical guide provides an in-depth overview of the core effects of TOFA on cellular lipid droplets, including its mechanism of action, quantitative effects on lipid droplet dynamics, and detailed experimental protocols for studying these phenomena. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize TOFA as a tool to investigate lipid metabolism and as a potential therapeutic agent.

Introduction

Cellular lipid droplets (LDs) are dynamic organelles that serve as central hubs for lipid storage and metabolism. Comprised of a neutral lipid core, primarily triacylglycerols (TAGs) and sterol esters, encased in a phospholipid monolayer, LDs are not merely inert storage depots but are actively involved in a myriad of cellular processes, including energy homeostasis, membrane synthesis, and signaling. Dysregulation of lipid droplet dynamics is implicated in numerous pathologies, including metabolic diseases, cardiovascular disorders, and cancer.

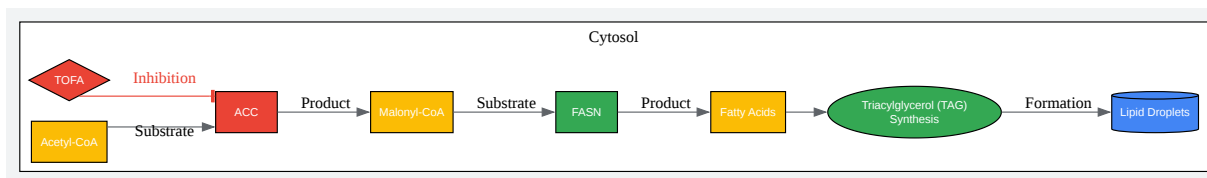
TOFA, a synthetic fatty acid analog, has emerged as a critical tool for dissecting the pathways that govern lipid droplet formation and turnover. By specifically targeting and inhibiting ACC, TOFA effectively shuts down the de novo synthesis of fatty acids, the essential building blocks of the neutral lipids stored in LDs. This guide will explore the downstream consequences of this inhibition on cellular lipid droplet biology.

Mechanism of Action of TOFA

TOFA's primary molecular target is acetyl-CoA carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.^[1] This reaction is the committed step in fatty acid biosynthesis. There are two main isoforms of ACC in mammals: ACC1, which is predominantly cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. TOFA acts as an allosteric inhibitor of both ACC isoforms.^[1]

By inhibiting ACC, TOFA leads to a depletion of the cytosolic pool of malonyl-CoA. Malonyl-CoA is the donor of two-carbon units for the fatty acid synthase (FASN) complex, which carries out the subsequent steps of fatty acid elongation. Consequently, the inhibition of ACC by TOFA results in a marked decrease in the synthesis of new fatty acids. This reduction in the availability of fatty acids directly limits the synthesis of triacylglycerols, the primary component of lipid droplets, leading to a decrease in their formation and accumulation within the cell.

Signaling Pathway of TOFA-Mediated Inhibition of Lipid Droplet Formation



Microscopy Workflow

1. Cell Culture & TOFA Treatment

2. Fixation (e.g., 4% PFA)

3. Lipid Droplet Staining
(BODIPY or Nile Red)

4. Mounting on Slides

5. Fluorescence Microscopy

6. Image Analysis
(Quantify number, size, intensity)

Flow Cytometry Workflow

1. Cell Culture & TOFA Treatment

2. Cell Harvesting (Trypsinization)

3. Live Cell Staining
(BODIPY 493/503)

4. Flow Cytometry Analysis

5. Data Analysis
(Mean Fluorescence Intensity)

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References

- 1. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
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